molecular formula C15H11F3O3 B7959731 Methyl 3-[3-(trifluoromethoxy)phenyl]benzoate

Methyl 3-[3-(trifluoromethoxy)phenyl]benzoate

Cat. No.: B7959731
M. Wt: 296.24 g/mol
InChI Key: DLLYQLCNAIGZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(trifluoromethoxy)phenyl]benzoate: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoate ester. This compound is of interest due to its unique chemical properties imparted by the trifluoromethoxy group, which is known for its electron-withdrawing effects and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor, such as a phenyl benzoate derivative, using trifluoromethoxylating reagents . The reaction conditions often require the use of a catalyst and a base to facilitate the formation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(trifluoromethoxy)phenyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions may produce ketones or carboxylic acids .

Mechanism of Action

The mechanism by which Methyl 3-[3-(trifluoromethoxy)phenyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule . This can lead to inhibition or activation of specific biological pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-(trifluoromethoxy)phenyl]benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and stability compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .

Properties

IUPAC Name

methyl 3-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-20-14(19)12-6-2-4-10(8-12)11-5-3-7-13(9-11)21-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLYQLCNAIGZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.